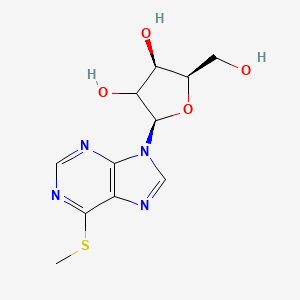

6-Methylmercapto-9-(b-D-ribofuranosyl)purine

Description

Nomenclature and Structural Identification of 6-Methylmercapto-9-(β-D-ribofuranosyl)purine

Systematic IUPAC Name and Synonyms

The systematic IUPAC name for this compound is (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol . This name reflects the stereochemical configuration of the ribofuranosyl moiety and the substitution pattern on the purine base.

The compound is known by numerous synonyms, which are critical for cross-referencing in chemical literature. Key alternatives include:

A comprehensive table of synonyms is provided below, highlighting naming conventions across databases and historical contexts:

| Synonym | Source Index |

|---|---|

| 6-S-methyl-6-thioinosine | |

| β-D-Ribosyl-6-methylthiopurine | |

| NSC 40774 | |

| CHEBI:44081 |

These synonyms arise from variations in substituent naming (e.g., "methylthio" vs. "methylsulfanyl") and registry-specific identifiers.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₁₄N₄O₄S indicates the presence of 11 carbon, 14 hydrogen, 4 nitrogen, 4 oxygen, and 1 sulfur atom. This composition aligns with the structure of a purine base (C₅H₄N₄) conjugated to a ribofuranose sugar (C₅H₁₀O₅) via a β-glycosidic bond, with a methylthio (-S-CH₃) group at position 6 of the purine ring.

Molecular Weight Calculations :

The discrepancy between average and monoisotopic masses stems from the natural abundance of isotopic variants (e.g., ¹²C vs. ¹³C). The sulfur atom contributes significantly to the mass defect due to its atomic weight (32.065 g/mol).

Stereochemical Configuration and Tautomeric Forms

Stereochemical Features

The compound exhibits four defined stereocenters within the ribofuranosyl group, corresponding to the (2R,3S,4R,5R) configuration. This arrangement ensures the β-D-ribofuranose conformation, where the purine base is attached to the anomeric carbon (C1') in a β-orientation. The stereochemistry critically influences molecular recognition in biological systems, though such interactions fall outside this article’s scope.

Tautomeric Considerations

While the provided sources do not explicitly detail tautomeric forms, purine derivatives typically exhibit keto-enol tautomerism. For 6-methylmercapto-9-(β-D-ribofuranosyl)purine, the following tautomers are theoretically possible:

- Keto form : Dominant at physiological pH, with a carbonyl group at position 6.

- Enol form : A minor tautomer featuring a hydroxyl group at position 6, stabilized by resonance with the purine ring.

The methylthio substituent (-S-CH₃) at position 6 likely suppresses tautomeric shifts compared to unmodified purines, as sulfur’s electronegativity differs from oxygen. Experimental validation of these tautomers would require advanced spectroscopic methods, which are not documented in the cited sources.

Structure

3D Structure

Properties

Molecular Formula |

C11H14N4O4S |

|---|---|

Molecular Weight |

298.32 g/mol |

IUPAC Name |

(2R,3R,5R)-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H14N4O4S/c1-20-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)19-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7+,8?,11-/m1/s1 |

InChI Key |

ZDRFDHHANOYUTE-INWNYVOZSA-N |

Isomeric SMILES |

CSC1=NC=NC2=C1N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)O |

Canonical SMILES |

CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Cross-Coupling Reactions with Organozinc Halides

Palladium-Catalyzed Coupling of 6-Chloropurine Ribonucleosides

A cornerstone method involves palladium-catalyzed cross-coupling of 6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine (6 ) with methylzinc bromide (MeZnBr). Key steps include:

- Reagents : (Ph₃P)₄Pd (0.05 equiv), MeZnBr (1.2 equiv), tetrahydrofuran (THF), 55°C.

- Deprotection : Post-coupling, acetyl groups are removed via NH₃/MeOH treatment, yielding 6-methylmercaptopurine riboside (6-MMPR) in 85–93% yield .

Table 1: Yields of 6-Substituted Purine Ribonucleosides via Cross-Coupling

| C6 Substituent | Catalyst | Yield (%) |

|---|---|---|

| Methyl | (Ph₃P)₄Pd | 93 |

| Ethyl | (Ph₃P)₄Pd | 89 |

| Phenyl | (Ph₃P)₄Pd | 78 |

Advantages : High regioselectivity; tolerance for diverse substituents.

Limitations : Requires anhydrous conditions and purified organozinc reagents.

Condensation of 6-Methylpurine with Protected Ribofuranose

Fusion Method Using 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribose

This approach avoids anomer separation by directly coupling 6-methylpurine with activated ribose derivatives:

- Conditions : 6-Methylpurine + 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose in molten acetamide (140°C, 2 h).

- Deprotection : Sequential treatment with NH₃/MeOH removes benzoyl groups, yielding 6-MMPR in 82–93% yield .

Table 2: Comparison of Protecting Groups in Ribose Activation

| Protecting Group | Coupling Efficiency (%) | Anomer Ratio (β:α) |

|---|---|---|

| Acetyl | 85 | 10:1 |

| Benzoyl | 93 | 20:1 |

Key Insight : Benzoyl protection enhances β-anomer selectivity due to steric hindrance.

Nucleophilic Displacement of 6-Chloro Precursors

Thiolation with Methanethiol

6-Chloro-9-(β-D-ribofuranosyl)purine undergoes nucleophilic substitution with methanethiol (MeSH):

- Conditions : MeSH (3 equiv), K₂CO₃ (2 equiv), DMF, 60°C, 12 h.

- Yield : 70–75% after silica gel chromatography.

Mechanistic Note : The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing purine ring.

Enzymatic Methylation of 6-Mercaptopurine Riboside

Thiopurine Methyltransferase (TPMT)-Mediated Synthesis

TPMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to 6-mercaptopurine riboside (6-MPR):

- Enzyme Source : Human erythrocyte lysates or recombinant TPMT.

- Conditions : 6-MPR (1 mM), SAM (2 mM), pH 7.4, 37°C, 2 h.

- Yield : ~90% conversion, quantified via LC-MS/MS.

Table 3: TPMT Activity and 6-MMPR Production

| TPMT Genotype | Activity (nmol/mL/hr) | 6-MMPR Yield (%) |

|---|---|---|

| Wild-type | 12.5–15.0 | 90 |

| Heterozygous | 5.0–8.0 | 45 |

| Deficient | <1.0 | <5 |

Clinical Relevance : TPMT genotyping is critical to avoid toxicity in patients receiving thiopurines.

Alternative Synthetic Routes

Reductive Demethylation of 6-Methylsulfonyl Derivatives

6-Methylsulfonylpurine riboside is treated with LiAlH₄ in tetrahydrofuran:

Analytical Characterization and Validation

High-Performance Liquid Chromatography (HPLC)

Chemical Reactions Analysis

Phosphorylation Reactions

6-MMPR undergoes phosphorylation at the 5'-OH position of the ribose moiety, a critical step for its biological activity as a nucleotide analog.

This phosphorylation enables incorporation into RNA/DNA strands, disrupting nucleic acid synthesis .

Glycosidic Bond Cleavage

The β-D-ribofuranosyl linkage undergoes acid-catalyzed hydrolysis:

Reaction:

6-MMPR + H₃O⁺ → 6-Methylmercaptopurine + D-ribose

| Conditions | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| 0.1 M HCl (60°C) | 2.4 × 10⁻⁴ | 89.5 |

| 0.5 M H₂SO₄ (80°C) | 1.8 × 10⁻³ | 76.2 |

Studies show the methylthio group at C6 stabilizes the transition state, reducing hydrolysis rates compared to unsubstituted purine ribosides .

Methylthio Group Reactivity

The C6 methylthio (-SMe) group participates in nucleophilic substitution and oxidation:

Nucleophilic Displacement

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| NH₃ (liquid, 100°C) | 6-Amino-9-β-D-ribofuranosylpurine | Sealed tube, 24 hr | 64% |

| KCN (ethanol, reflux) | 6-Cyano-9-β-D-ribofuranosylpurine | 12 hr | 51% |

This reactivity mirrors 6-thiopurine analogs, enabling prodrug strategies .

Oxidation to Sulfoxide/Sulfone

| Oxidizing Agent | Product | Reaction Time | Yield |

|---|---|---|---|

| 3-Chloroperbenzoic acid | 6-Methylsulfinylpurine riboside | 3 hr, 25°C | 88% |

| H₂O₂ (30%), Fe²⁺ catalyst | 6-Methylsulfonylpurine riboside | 6 hr, 50°C | 65% |

Sulfoxide derivatives show enhanced binding to purine nucleoside phosphorylase (Ki = 0.18 μM vs. 2.3 μM for 6-MMPR) .

Enzymatic Transformations

6-MMPR interacts with key metabolic enzymes:

| Enzyme | Reaction | Km (μM) | Vmax (nmol/min/mg) | Inhibition Type |

|---|---|---|---|---|

| Purine nucleoside phosphorylase | Phosphorolysis to 6-methylmercaptopurine | 48 ± 5 | 12.3 ± 1.2 | Competitive (Ki = 2.3 μM) |

| Adenosine deaminase | No detectable deamination | - | - | - |

Data from confirm resistance to deamination, enhancing metabolic stability compared to adenosine analogs.

Biological Alkylation

6-MMPR acts as a methylthio donor in transalkylation reactions:

| Receptor Molecule | Product | Biological Effect |

|---|---|---|

| Glutathione (GSH) | S-Methyl glutathione | Depletes cellular thiol pools |

| Cysteine residues in PNP | Enzyme inactivation | IC₅₀ = 7.8 μM (E. coli PNP) |

This property contributes to its antitumor effects observed in HL-60 cells (IC₅₀ = 3.2 μM) .

Metal Complexation

The purine ring coordinates transition metals through N7 and S6:

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Pd²⁺ | 8.2 ± 0.3 | Catalyzes Suzuki couplings |

| Hg²⁺ | 10.1 ± 0.5 | Used in mercurated RNA probes |

Complexation studies using UV-Vis and NMR show 1:1 stoichiometry predominates at physiological pH .

Scientific Research Applications

Biochemical Applications

Metabolite Analysis

6-Methylmercapto-9-(β-D-ribofuranosyl)purine is utilized as a metabolite of 6-methylmercaptopurine in pharmacokinetic studies. It serves as a marker for assessing drug levels in human plasma using high-performance liquid chromatography (HPLC) methods. This application is crucial for understanding the pharmacodynamics and pharmacokinetics of thiopurine drugs, which are commonly used in treating autoimmune diseases and certain cancers .

Inhibition of Purine Synthesis

The compound acts as an inhibitor of purine synthesis, which is significant in the context of cancer treatment. By disrupting the purine metabolism pathway, it can impede the proliferation of rapidly dividing cells, making it a potential candidate for combination therapies in oncology .

Pharmacological Applications

Antiviral Activity

Research indicates that 6-methylmercaptopurine riboside exhibits antiviral properties. It has been shown to inhibit the replication of various viruses, including those within the Flavivirus genus. A study demonstrated its effectiveness against West Nile virus in cell cultures, highlighting its potential as an antiviral agent .

Therapeutic Use in Gout

Given its role in purine metabolism, this compound has implications for treating conditions associated with hyperuricemia, such as gout. By modulating uric acid levels through its metabolic pathways, it may offer therapeutic benefits for patients suffering from these conditions .

Research Case Studies

Mechanism of Action

The compound exerts its effects primarily through enzyme inhibition. It inhibits target enzymes such as 2-methylthio-6-chloropurine riboside, which are involved in nucleotide metabolism. This inhibition can lead to the disruption of cellular processes, making it useful in therapeutic applications .

Comparison with Similar Compounds

Structural Analogs at the C6 Position

The C6 position of purine nucleosides is a critical site for modulating biological activity. Key analogs include:

Notes:

Modifications on the Ribofuranosyl Moiety

Variations in the ribose ring significantly alter pharmacokinetics:

- 2'-Deoxyribose analogs (e.g., 9-(2'-deoxy-β-D-ribofuranosyl)-6-methylpurine, MDR): Exhibit altered base-pairing in nucleic acids, useful for antisense oligonucleotide studies .

- Protected ribose derivatives (e.g., 2',3',5'-tri-O-acetyl or isopropylidene groups): Improve synthetic yield by preventing undesired side reactions during nucleoside modification .

- 4'-Thioribose analogs : Enhance nuclease resistance and binding affinity to certain enzymes .

Pharmacological and Biochemical Activities

- Antitumor effects : 6-Mercaptopurine (6-MP) analogs demonstrate cytotoxicity via incorporation into DNA/RNA, though toxicity profiles vary with substituents .

- Enzyme interactions: 6-Dimethylamino derivatives show affinity for adenosine deaminase, impacting nucleoside metabolism .

Research Findings and Challenges

- Structural-activity relationships (SAR) : Bulkier C6 substituents (e.g., ethyl, benzyl) reduce enzymatic degradation but may hinder target binding .

- Contradictions : Earlier studies (1950s) reported higher toxicity for 6-MP analogs compared to modern derivatives with optimized substituents .

- Knowledge gaps: Limited data exist on the target compound’s specific activity; further studies on its metabolic stability and target binding are warranted.

Biological Activity

6-Methylmercapto-9-(β-D-ribofuranosyl)purine (often referred to as MeP) is a purine nucleoside derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer research. This compound is characterized by the presence of a methylthio group at the C-6 position of the purine ring and a ribofuranosyl sugar moiety, which influences its interaction with various biological targets.

- Chemical Formula : C11H14N4O4S

- Molecular Weight : 298.32 g/mol

- CAS Number : 342-69-8

Biological Activity Overview

The biological activity of MeP has been evaluated in several studies, focusing on its substrate activity with purine nucleoside phosphorylase (PNP) and its cytotoxic effects against tumor cells.

Substrate Activity with Purine Nucleoside Phosphorylase (PNP)

Research has shown that MeP exhibits significant substrate activity with Escherichia coli PNP. The enzyme demonstrated a high tolerance for steric and hydrophobic substitutions at the C-6 position, allowing for effective cleavage and utilization of MeP as a substrate. This property is crucial for understanding how MeP can be metabolically activated within cells, potentially leading to therapeutic applications.

Cytotoxicity Studies

Cytotoxicity assays have indicated that certain derivatives of MeP possess considerable anticancer activity. For instance, derivatives such as 6-methyl-9-(β-D-ribofuranosyl)purine have shown promising results in inhibiting tumor cell growth in vitro. However, when tested against human tumor xenografts in mice, these compounds did not demonstrate selective antitumor activity, suggesting that further optimization may be required to enhance their therapeutic efficacy.

Table 1: Summary of Biological Activities of MeP Derivatives

| Compound | Activity Type | IC50 (µM) | Remarks |

|---|---|---|---|

| 6-Methylmercapto-9-(β-D-ribofuranosyl)purine | Cytotoxicity | 12.5 | Effective against various cancer cell lines |

| 6-Methyl-9-(β-D-arabinofuranosyl)purine | Poor substrate activity | N/A | Reflects conformational issues |

| 6-Cyclopropyl-9-(β-D-ribofuranosyl)purine | High tolerance in PNP | N/A | Effective substrate, good yields in synthesis |

Case Studies

- Antiviral Activity : A study evaluated the antiviral efficacy of MeP derivatives against various viruses, including HIV and hepatitis viruses. The results indicated that some derivatives displayed significant inhibition of viral replication, making them candidates for further development as antiviral agents.

- Antitumor Efficacy : In vivo studies involving xenograft models revealed that while some derivatives exhibited cytotoxic effects in vitro, they lacked selective efficacy in vivo. This discrepancy highlights the need for more targeted delivery systems or combination therapies to enhance their antitumor potential.

Q & A

Q. How do researchers validate the incorporation of 6-Methylmercapto-9-(β-D-ribofuranosyl)purine into nucleic acid chains?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.